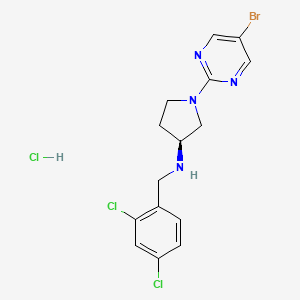

LY 2389575 hydrochloride

Descripción general

Descripción

LY 2389575 hydrochloride is a selective negative allosteric modulator of mGlu3 receptors . It exhibits more than 65-fold selectivity for mGlu3 over other mGlu receptors . It has been found to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .

Molecular Structure Analysis

The chemical name of LY 2389575 hydrochloride is (3S)-N-(2,4-Dichlorobenzyl)-1-(5-bromopyrimidin-2-yl)pyrrolidinyl-3-amine hydrochloride . Its molecular weight is 438.58 and its molecular formula is C15H15BrCl2N4.HCl .

Physical And Chemical Properties Analysis

LY 2389575 hydrochloride is an off-white solid . It has a solubility of less than 8.77mg/ml in DMSO . It should be stored in a desiccated state at room temperature .

Aplicaciones Científicas De Investigación

mGlu3 Negative Allosteric Modulator

LY 2389575 hydrochloride is a selective and noncompetitive mGlu3 negative allosteric modulator (NAM), with an IC50 value of 190 nM . This means it can bind to the mGlu3 receptor and decrease its activity, which could have implications in various neurological and psychiatric disorders where glutamate plays a key role.

Induction of Mrc1 Levels

Another interesting application of LY 2389575 hydrochloride is its ability to induce an increase in Mrc1 levels . Mrc1 is a protein involved in the DNA damage checkpoint response, and its upregulation could potentially be used in the study of DNA repair mechanisms and related diseases.

Amplification of Amyloid Beta (Aβ) Toxicity

LY 2389575 hydrochloride also independently amplifies Amyloid beta (Aβ) toxicity . This property makes it a valuable tool in Alzheimer’s disease research, as Aβ plaques are a hallmark of this neurodegenerative disorder.

Neuroprotection Studies

Interestingly, LY 2389575 hydrochloride can abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures . This could be useful in studying the mechanisms of neuroprotection and neurodegeneration.

Selectivity for mGlu3 Over Other mGlu Receptors

LY 2389575 hydrochloride exhibits > 65-fold selectivity for mGlu3 over other mGlu receptors . This high selectivity makes it a powerful tool for studying the specific role of mGlu3 receptors in various physiological and pathological processes.

Mecanismo De Acción

Target of Action

LY 2389575 hydrochloride is a selective and noncompetitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) . The mGlu3 receptor is part of the GPCR family C, which is characterized by a large extracellular amino-terminal domain for binding agonists .

Mode of Action

This binding changes the receptor’s conformation, reducing its response to glutamate . It exhibits an IC50 value of 190 nM, indicating its potent inhibitory effect on mGlu3 .

Biochemical Pathways

The mGlu3 receptor is involved in several biochemical pathways, particularly those related to neuroprotection and neuroinflammation. LY 2389575 hydrochloride, as a negative allosteric modulator of mGlu3, can influence these pathways. For instance, it has been shown to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

LY 2389575 hydrochloride has been shown to induce an increase in Mrc1 levels in microglial cells . It also independently amplifies Amyloid beta (Aβ) toxicity, which could be used in the study of Alzheimer’s disease .

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrCl2N4.ClH/c16-11-7-20-15(21-8-11)22-4-3-13(9-22)19-6-10-1-2-12(17)5-14(10)18;/h1-2,5,7-8,13,19H,3-4,6,9H2;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBLLOEUZMCQY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrCl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LY 2389575 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

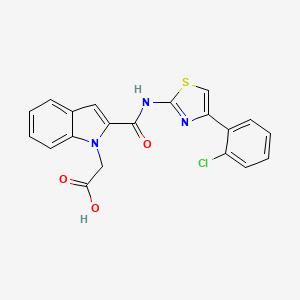

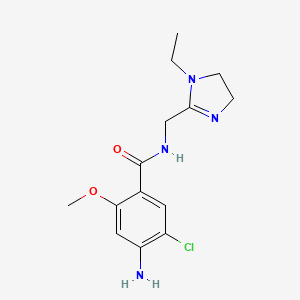

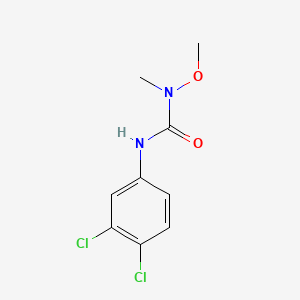

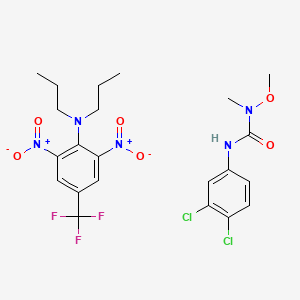

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.